4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile
Description
Properties
IUPAC Name |
4-[2-(3,5-dibromo-1,2,4-triazol-1-yl)acetyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2N4O/c12-10-15-11(13)17(16-10)6-9(18)8-3-1-7(5-14)2-4-8/h1-4H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXAVDMQWNPEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with 2-Methoxyethyl Methanesulfonate
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Reagents : 3,5-Dibromo-1H-1,2,4-triazole, 2-methoxyethyl methanesulfonate, NaH (55% in mineral oil), DMF.
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Conditions : 0–5°C initial cooling, followed by room-temperature stirring for 15 hours.
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Workup : Ethyl acetate/water extraction, column chromatography (ethyl acetate/n-heptane gradient).
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Characterization : (300 MHz, CDCl) δ 3.33 (s, 3H), 3.76 (t, , 2H), 4.29 (t, , 2H); MS (ES+) m/z 285.8.
Alkylation with 3-(Bromomethyl)-3-methyloxetane
Alkylation with 3-Iodotetrahydrofuran
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Reagents : 3,5-Dibromo-1H-1,2,4-triazole, 3-iodotetrahydrofuran, KCO, DMF.
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Conditions : Sealed tube under argon at 120°C overnight.
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Workup : Aqueous extraction, MgSO drying.
Formation of the Acetyl Linkage
The acetyl group bridges the triazole and benzonitrile moieties. Source provides insights into analogous coupling reactions using isocyanate intermediates, while Source highlights radiolabeling techniques applicable to benzonitrile derivatives.
Nucleophilic Acylation Strategy
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Reagents : 3,5-Dibromo-1H-1,2,4-triazole, 4-(bromoacetyl)benzonitrile, NaH, DMF.
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Mechanism : Deprotonation of the triazole at N1 by NaH, followed by nucleophilic attack on the bromoacetyl group.
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Conditions : 0–5°C to room temperature, 12–24 hours.
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Workup : Ethyl acetate/water extraction, silica gel chromatography.
Palladium-Catalyzed Cross-Coupling
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Reagents : 3,5-Dibromo-1H-1,2,4-triazole, 4-cyanophenylboronic acid, Pd(PPh), KCO, DMF/HO.
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Conditions : 80–100°C under inert atmosphere.
Optimization of Reaction Parameters
Solvent and Base Selection
Temperature and Time
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Low Temperatures (0–5°C) : Minimize side reactions during exothermic deprotonation.
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Elevated Temperatures (120°C) : Necessary for sealed-tube reactions to drive equilibria.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
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ESI+ : Expected m/z for CHBrNO: 427.8 [M+H].
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the triazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted triazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
One of the primary applications of 4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile is in the development of antifungal agents. Compounds containing the triazole moiety are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.
Case Study: Synthesis and Evaluation
A study evaluated the antifungal activity of various triazole derivatives, including 4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile. The results indicated that this compound exhibited significant antifungal properties against several strains of fungi, making it a candidate for further development as a therapeutic agent .
Anticancer Potential
Recent research has also explored the anticancer properties of triazole derivatives. The presence of halogen atoms in 4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile enhances its bioactivity against cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms.
Agricultural Applications
Fungicides
The compound's antifungal properties extend to agricultural applications as a potential fungicide. Its ability to inhibit fungal growth can be harnessed to protect crops from fungal diseases. The development of formulations containing this compound could lead to effective agricultural products that minimize crop losses due to fungal infections.
Case Study: Field Trials
Field trials conducted with triazole-based fungicides demonstrated improved crop yields and reduced disease incidence compared to untreated controls. The integration of 4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile into existing agricultural practices could enhance sustainability by reducing reliance on traditional chemical fungicides .
Materials Science Applications
Polymer Chemistry
In materials science, compounds like 4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile can be utilized as monomers or additives in polymer synthesis. Their unique chemical structure allows for the modification of polymer properties such as thermal stability and mechanical strength.
Case Study: Polymer Blends
Research has indicated that incorporating triazole derivatives into polymer blends can enhance their thermal and mechanical properties. For instance, polycarbonate blends modified with triazole compounds exhibited improved impact resistance and thermal stability compared to unmodified polymers .
Mechanism of Action
The mechanism of action of 4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and triazole ring play a crucial role in binding to these targets, leading to the modulation of specific biological pathways .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Selected Triazole Derivatives
Key Observations :
- Bromination vs. Fluorination : Bromine substituents in the target compound increase lipophilicity compared to fluorine-containing analogs like B.1.33 or B.1.53. This may enhance membrane penetration in biological systems but reduce water solubility .
- Linker Diversity: The acetyl linker in the target compound contrasts with ethyl-amino (B.1.52) or pyridyl (B.1.33) linkers in other derivatives, affecting conformational flexibility and binding interactions.
Insights :
- The target compound’s synthesis likely involves bromination of the triazole precursor followed by acetylation, similar to methods for 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile .
- Lower yields in analogs like B.1.20 (47%) suggest challenges in sterically hindered triazole functionalization, which may also apply to the target compound .
Functional and Application-Based Differences
Triazole derivatives are widely used as fungicides, with activity dependent on substituent effects:
- Prothioconazole (B.1.23) : Requires monitoring of its metabolite (prothioconazole desthio) for regulatory compliance, indicating metabolic instability . The target compound’s brominated structure may resist metabolic degradation, prolonging efficacy.
- Fluorinated Analogs (B.1.31–B.1.32) : Exhibit enhanced electronegativity, improving binding to fungal cytochrome P450 enzymes. Bromine’s larger atomic radius may hinder enzyme interactions but increase persistence in hydrophobic environments .
Biological Activity
The compound 4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile is a synthetic derivative that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₈Br₂N₄O
- Molecular Weight : 340.02 g/mol
- CAS Number : 919259-91-9
The structural features of the compound include a benzonitrile core linked to an acetyl group substituted with a dibromotriazole. The triazole ring is significant for its ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit notable antimicrobial activity. The dibromo substitution enhances the lipophilicity and potentially the bioactivity of the triazole moiety.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant antibacterial activity | |
| Escherichia coli | Moderate antibacterial activity | |
| Candida albicans | Antifungal activity observed |
In studies, derivatives of triazoles have shown broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to 4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile have been evaluated in vitro against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast cancer) | 15 | Induction of apoptosis | |
| A549 (Lung cancer) | 20 | Cell cycle arrest at G2/M phase | |
| SW480 (Colon cancer) | 18 | Inhibition of proliferation |
The studies demonstrate that these compounds can induce apoptosis and inhibit cell proliferation through various pathways, including cell cycle arrest.
The biological activity of 4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes:
- Inhibition of Kinases : Triazole derivatives have been shown to inhibit various kinases, which are pivotal in signaling pathways related to cell growth and survival.
- DNA Interaction : The compound may bind to DNA or RNA structures, disrupting replication and transcription processes.
- Apoptosis Induction : Through modulation of apoptotic pathways, these compounds can trigger programmed cell death in malignant cells.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer properties. Among them, a compound structurally similar to our target showed significant activity against MCF-7 cells with an IC50 value of 15 µM. Flow cytometry analysis revealed that it induced apoptosis by activating caspase pathways and causing mitochondrial dysfunction .
Antimicrobial Efficacy Study
Another research focused on the antimicrobial efficacy of dibromo-substituted triazoles demonstrated that these compounds exhibited strong inhibitory effects against several pathogenic bacteria. The study utilized the agar diffusion method to assess the zone of inhibition for various strains, confirming the broad-spectrum antibacterial potential .
Q & A
Q. What are the optimized synthetic routes for 4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling 3,5-dibromo-1H-1,2,4-triazole with a benzonitrile derivative via acetylation. Key steps include:
- Reagent Selection: Use sodium hydride (NaH) as a base to deprotonate intermediates, followed by nucleophilic substitution with aldehydes or ketones .
- Solvent and Temperature: Reactions in DMSO under reflux (e.g., 18 hours at 80–100°C) improve intermediate stability, while ethanol or dioxane aids in precipitation and purification .
- Yield Optimization: Control reaction stoichiometry (e.g., 1:1 molar ratio of triazole to benzonitrile precursor) and use ice-water quenching to isolate products with yields up to 74% .
Q. How is structural characterization of this compound performed to confirm purity and identity?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (500 MHz, CDCl₃) identifies aromatic protons (δ 7.2–8.3 ppm) and triazole protons (δ 8.1–8.3 ppm). The nitrile group is confirmed via IR at ~2245 cm⁻¹ .
- Mass Spectrometry: ESI-MS provides molecular ion peaks (e.g., m/z 306 [M⁺] for derivatives), while HRMS validates exact mass .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values (e.g., C: 45.3%, H: 2.3%, N: 18.4%) .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Antifungal Activity: The triazole moiety inhibits ergosterol biosynthesis in fungal cell membranes, with IC₅₀ values comparable to fluconazole derivatives .
- Cytotoxicity Screening: MTT assays against cancer cell lines (e.g., MCF-7, MDA-MB-231) show IC₅₀ values ranging from 14.5–27.1 μg/ml, suggesting apoptosis induction via kinase inhibition .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
Methodological Answer:
- Bromine Effects: The 3,5-dibromo groups enhance electrophilicity, improving enzyme binding (e.g., CYP51 in fungi) . Derivatives with chlorine substituents show reduced activity, highlighting bromine’s role in hydrophobic interactions .
- Benzonitrile vs. Benzamide: Replacing the benzonitrile group with benzamide reduces cytotoxicity by 30%, indicating the nitrile’s role in cellular uptake .
Q. How can contradictory data on biological targets (e.g., antifungal vs. anticancer activity) be resolved?
Methodological Answer:
- Target Profiling: Use kinase inhibition assays (e.g., EGFR, VEGFR) to identify primary targets. Computational docking (e.g., AutoDock Vina) predicts binding affinities to both fungal CYP51 and human kinases .
- Selectivity Studies: Compare IC₅₀ ratios across species (e.g., fungal vs. mammalian cells) to assess therapeutic windows. For example, a 10-fold higher activity in fungi suggests CYP51 specificity .
Q. What strategies optimize in vitro-to-in vivo translation for this compound?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes to assess cytochrome P450 metabolism. Derivatives with morpholine substituents (e.g., from ) show improved half-lives (>2 hours) .
- Formulation: Nanoencapsulation (e.g., liposomes) enhances solubility, as demonstrated by a 50% increase in bioavailability in murine models .
Q. How can reaction scalability be improved without compromising purity?
Methodological Answer:
- Catalytic Systems: Replace Pd₂(dba)₃ with cheaper Ni catalysts for cross-coupling steps, maintaining >90% yield .
- Purification: Use prep-HPLC instead of column chromatography for derivatives with polar groups (e.g., –OH, –NH₂), achieving >98% purity .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values across studies: How to validate?
Methodological Answer:
- Standardization: Re-test under uniform conditions (e.g., 24-hour MTT assay, 10% FBS in DMEM). For example, IC₅₀ for MDA-MB-231 cells varies from 14.5–19.7 μg/ml due to serum concentration differences .
- Batch Consistency: Verify compound purity via HPLC and elemental analysis. Impurities >2% can alter activity by 20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
